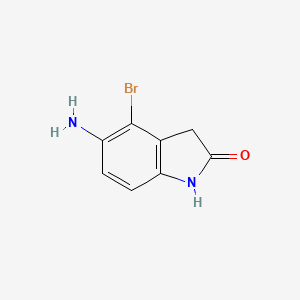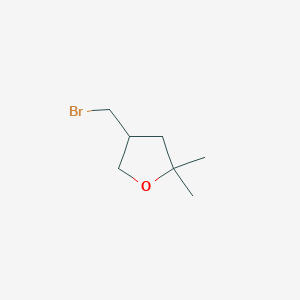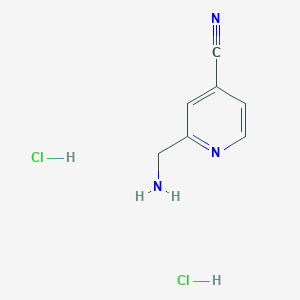![molecular formula C6H11NO B6599843 1-azaspiro[3.3]heptan-6-ol, Mixture of diastereomers CAS No. 1819983-19-1](/img/structure/B6599843.png)
1-azaspiro[3.3]heptan-6-ol, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azaspiro[3.3]heptan-6-ol, also known as 1-azaspiro[3.3]heptane-6-ol, is a mixture of two diastereomers that have been studied extensively over the past few decades. 1-Azaspiro[3.3]heptan-6-ol is an important synthetic intermediate that is used in the synthesis of many different compounds, including drugs, fragrances, and other industrial chemicals. The two diastereomers, cis- and trans-1-azaspiro[3.3]heptan-6-ol, have different properties and reactivities, and as such, they have been studied for their various applications. In 3]heptan-6-ol.
Applications De Recherche Scientifique
1-Azaspiro[3.3]heptan-6-ol has a wide range of scientific applications. The two diastereomers have been used in research on the synthesis of drugs, fragrances, and other industrial chemicals. The cis-diastereomer has been used as a chiral auxiliary for the synthesis of enantiomerically pure compounds. It has also been used in the synthesis of β-lactams, which are used as antibiotics. The trans-diastereomer has been used as a chiral auxiliary for the synthesis of enantiomerically pure compounds, as well as for the synthesis of β-lactams.
Mécanisme D'action
The mechanism of action of 1-azaspiro[3.3]heptan-6-ol, Mixture of diastereomers[3.3]heptan-6-ol is not well understood. However, it is believed that the cis-diastereomer is able to form hydrogen bonds with the aldehyde or ketone, while the trans-diastereomer is able to form hydrogen bonds with the phosphonium ylide. This allows for the formation of the alkene, which is then subjected to an acid-catalyzed cyclization reaction to form the 1-azaspiro[3.3]heptan-6-ol, Mixture of diastereomers[3.3]heptan-6-ol.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-azaspiro[3.3]heptan-6-ol, Mixture of diastereomers[3.3]heptan-6-ol are not well understood. However, it is believed that the cis-diastereomer may have some anti-inflammatory effects, while the trans-diastereomer may have some anti-bacterial effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-Azaspiro[3.3]heptan-6-ol has several advantages and limitations for lab experiments. The main advantage is that the reaction is highly stereoselective, meaning that it produces the two diastereomers in a ratio of approximately 1:1. This makes it ideal for the synthesis of enantiomerically pure compounds. The main limitation is that the reaction is sensitive to temperature and moisture, which can lead to the formation of unwanted byproducts.
Orientations Futures
1-Azaspiro[3.3]heptan-6-ol has a wide range of potential future directions. These include the development of new synthetic methods for the synthesis of enantiomerically pure compounds, the development of new drugs and fragrances, and the exploration of the biochemical and physiological effects of the two diastereomers. Additionally, further research could be conducted to explore the potential applications of 1-azaspiro[3.3]heptan-6-ol, Mixture of diastereomers[3.3]heptan-6-ol in industrial processes and the development of new materials.
Méthodes De Synthèse
The synthesis of 1-azaspiro[3.3]heptan-6-ol, Mixture of diastereomers[3.3]heptan-6-ol is typically accomplished through the use of a Wittig reaction. In this reaction, an aldehyde or ketone is reacted with a phosphonium ylide to form an alkene. The alkene is then subjected to an acid-catalyzed cyclization reaction to form the 1-azaspiro[3.3]heptan-6-ol, Mixture of diastereomers[3.3]heptan-6-ol. The reaction is highly stereoselective, meaning that it produces the two diastereomers in a ratio of approximately 1:1.
Propriétés
IUPAC Name |
1-azaspiro[3.3]heptan-6-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-5-3-6(4-5)1-2-7-6/h5,7-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIZPINZVQELRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azaspiro[3.3]heptan-6-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B6599770.png)


![methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride](/img/structure/B6599784.png)
![4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid](/img/structure/B6599791.png)

![2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine](/img/structure/B6599813.png)

![Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B6599832.png)
![2-[(6-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B6599835.png)


![tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate](/img/structure/B6599871.png)
![(1R,2R,6S,7S)-4,9-dibenzyl-4,9-diazatricyclo[5.3.0.0,2,6]decane](/img/structure/B6599876.png)